![molecular formula C12H32N4Si B12580268 1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis- CAS No. 197591-26-7](/img/structure/B12580268.png)
1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- is a unique organosilicon compound. It features a silicon atom bonded to two nitrogen atoms through ethylene bridges, making it an interesting subject for research in various fields, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- typically involves the reaction of 1,3-propanediamine with a dimethylsilylene precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silyl amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- involves its ability to form stable complexes with various molecular targets. The silicon atom can interact with oxygen or nitrogen atoms in other molecules, facilitating the formation of stable bonds. This property is particularly useful in catalysis and materials science, where the compound can act as a stabilizing agent or a catalyst.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Similar structure but lacks the silicon atom, making it less versatile in certain applications.
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: Contains additional dimethylamino groups, which can alter its reactivity and applications.
Uniqueness
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- is unique due to the presence of the dimethylsilylene group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity, such as in the synthesis of advanced materials and catalysis.
Properties
CAS No. |
197591-26-7 |
|---|---|
Molecular Formula |
C12H32N4Si |
Molecular Weight |
260.49 g/mol |
IUPAC Name |
N'-[2-[2-(3-aminopropylamino)ethyl-dimethylsilyl]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H32N4Si/c1-17(2,11-9-15-7-3-5-13)12-10-16-8-4-6-14/h15-16H,3-14H2,1-2H3 |
InChI Key |
VBXPBRAHTIVLPG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCNCCCN)CCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
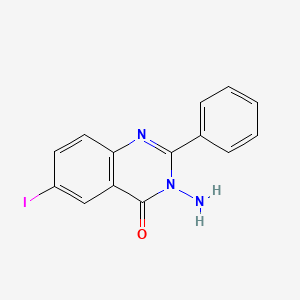
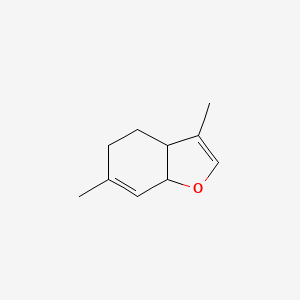

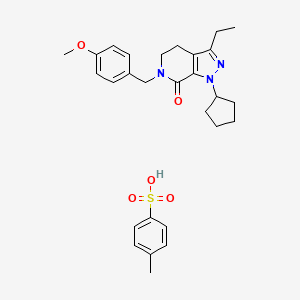
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
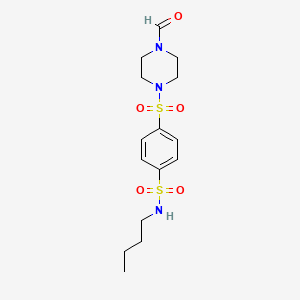
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
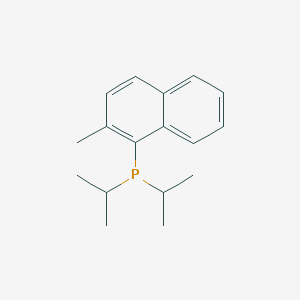
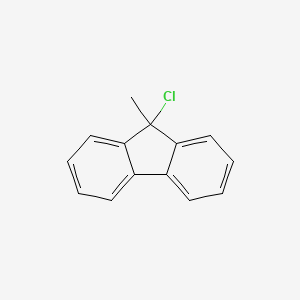
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
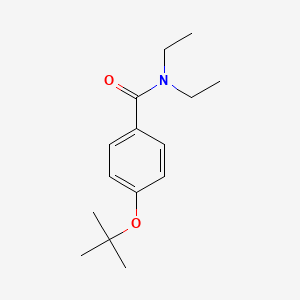
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)

